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2'-Deoxyadenosine 5'-monophosphate sodium salt

Solubility Formulation Nucleotide Chemistry

2'-Deoxyadenosine 5'-monophosphate sodium salt (dAMP disodium salt; also registered under CAS 2922-74-9 for the anhydrous form) is a purine deoxyribonucleotide monophosphate that serves as a fundamental monomeric building block of DNA. The CAS 54509-79-4 specifically designates the disodium salt heptahydrate form (molecular formula C10H12N5Na2O6P·7H2O, MW 501.29), which provides enhanced aqueous solubility and handling characteristics relative to the free acid.

Molecular Formula C10H12N5Na2O6P
Molecular Weight 375.19 g/mol
CAS No. 54509-79-4
Cat. No. B12320535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyadenosine 5'-monophosphate sodium salt
CAS54509-79-4
Molecular FormulaC10H12N5Na2O6P
Molecular Weight375.19 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+]
InChIInChI=1S/C10H14N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2
InChIKeySNYHHRDGEJPLGT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyadenosine 5'-Monophosphate Sodium Salt (CAS 54509-79-4): Core Specifications and Compound Class Positioning for Procurement Decisions


2'-Deoxyadenosine 5'-monophosphate sodium salt (dAMP disodium salt; also registered under CAS 2922-74-9 for the anhydrous form) is a purine deoxyribonucleotide monophosphate that serves as a fundamental monomeric building block of DNA [1]. The CAS 54509-79-4 specifically designates the disodium salt heptahydrate form (molecular formula C10H12N5Na2O6P·7H2O, MW 501.29), which provides enhanced aqueous solubility and handling characteristics relative to the free acid . It is classified as an endogenous metabolite and is used extensively in enzymatic assays, DNA synthesis studies, nucleotide metabolism research, and as a substrate for kinases and polymerases [1][2].

Why dAMP Free Acid, Other dNMPs, or Ribonucleotide AMP Cannot Substitute for 2'-Deoxyadenosine 5'-Monophosphate Sodium Salt


Three critical factors preclude simple substitution. First, the free acid form of dAMP (CAS 653-63-4) is reported as water-insoluble by in-house solubility testing, requiring 1N ammonium hydroxide to achieve dissolution , whereas the disodium salt dissolves directly in water at 50 mg/mL to yield a clear, colorless solution —a difference that directly impacts buffer compatibility in biochemical assays. Second, dAMP exhibits distinct enzymatic and chemical behaviors not shared by other deoxyribonucleotide monophosphates (dCMP, dGMP, dTMP), including a unique hydrolysis pathway that terminates at the nucleoside stage without free base accumulation [1], the highest gas-phase acidity among all four dNMPs [2], and preferential incorporation by DNA polymerases opposite abasic lesions (the 'A-rule') [3]. Third, the ribonucleotide counterpart AMP shows 28-fold higher affinity (KM) for adenylate kinase 7 than dAMP, confirming that the 2'-deoxy modification produces fundamentally different enzyme recognition [4]. These differences cannot be compensated for by concentration adjustment because they arise from distinct molecular recognition, chemical reactivity, and physical state.

Quantitative Differentiation Evidence: 2'-Deoxyadenosine 5'-Monophosphate Sodium Salt vs. Closest Analogs and Alternatives


Aqueous Solubility: Disodium Salt (50 mg/mL) vs. Free Acid (Water Insoluble)—A Binary Solubility Gate

The disodium salt form of 2'-deoxyadenosine 5'-monophosphate (CAS 2922-74-9 anhydrous; CAS 54509-79-4 heptahydrate) exhibits direct aqueous solubility of 50 mg/mL in water, yielding a clear, colorless solution . In contrast, the free acid form (CAS 653-63-4) is classified as 'Water: Insoluble' in standardized in-house solubility testing at 25°C and requires dissolution in 1N ammonium hydroxide (50 mg/mL) to achieve comparable concentrations . The predicted aqueous solubility of the free acid is 2.71 g/L (ALOGPS), though experimental data indicate even lower practical solubility [1]. This represents at minimum an 18.5-fold solubility advantage for the sodium salt based on predicted values, and an effectively binary (soluble vs. insoluble) difference based on direct experimental measurement.

Solubility Formulation Nucleotide Chemistry

Hydrolysis Pathway Selectivity: dAMP/dCMP Terminate at Nucleoside vs. dTMP/dGMP Proceed to Free Base

In a direct head-to-head kinetic study of all four DNA nucleotide monophosphates using Xanthomonas maltophilia, dAMP and dCMP hydrolysis terminated at the nucleoside stage (2'-deoxyadenosine and 2'-deoxycytidine, respectively) with no detectable accumulation of free adenine or cytosine base [1]. In contrast, dTMP and dGMP hydrolysis proceeded through a two-step sequence: nucleotide → nucleoside → free base, with measurable accumulation of free thymine and guanine [1]. This bifurcation in hydrolysis pathway is not a matter of rate but of mechanism: dAMP and dCMP are processed by a different enzymatic route that does not cleave the N-glycosidic bond, whereas dTMP and dGMP undergo complete deglycosylation.

Nucleotide Catabolism Enzymatic Hydrolysis Biotransformation

Highest Gas-Phase Acidity Among All Four dNMPs: dAMP > dCMP > dGMP > dTMP

Blackbody infrared radiative dissociation (BIRD) experiments on deprotonated deoxyribose nucleotide dimers established a definitive acidity ordering across all four DNA nucleotides: dTMP < dGMP < dCMP < dAMP, where dAMP possesses the highest acidity (largest ΔGacid) [1]. This ranking was determined from threshold dissociation energy measurements using master equation modeling and was consistent between gas-phase and nonaqueous solution measurements [1]. dAMP's elevated acidity relative to dGMP and dTMP means it will deprotonate more readily and exhibit different charge-state distributions under electrospray ionization conditions, directly impacting mass spectrometric detection sensitivity and fragmentation patterns.

Physicochemical Properties Nucleotide Ionization Mass Spectrometry

Adenylate Kinase 7 Substrate Discrimination: dAMP KM = 28 µM vs. AMP KM = 1.0 µM (28-Fold Difference)

Human adenylate kinase 7 (AK7) demonstrates stark substrate discrimination between ribonucleotide and deoxyribonucleotide monophosphates. Kinetic characterization of the purified recombinant enzyme yielded a KM of 1.0 µM for AMP versus 28 µM for dAMP—a 28-fold difference in apparent binding affinity [1]. The Vmax for dAMP (860 pmol/min/µg enzyme) was 76% of that for AMP (1130 pmol/min/µg enzyme), indicating that while turnover is partially maintained, substrate recognition is substantially impaired by the absence of the 2'-OH group [1]. For comparison, CMP showed a KM of 1.2 µM but a Vmax of only 150 pmol/min/µg enzyme, confirming that dAMP occupies an intermediate kinetic position distinct from both its ribonucleotide counterpart (AMP) and the pyrimidine deoxyribonucleotide (dCMP) [1].

Enzyme Kinetics Substrate Specificity Adenylate Kinase

Preferential DNA Polymerase Incorporation Opposite Abasic Sites: The 'A-Rule' Uniquely Favors dAMP

When DNA polymerases encounter apurinic/apyrimidinic (AP) sites—among the most common endogenous DNA lesions—they preferentially insert dAMP over dCMP, dGMP, or dTMP, a phenomenon known as the 'A-rule' [1][2]. Kinetic analysis of polymerase β insertion opposite an abasic site analog revealed that the preference for dAMP is dictated by both a lower KM and a higher kcat compared to the other three nucleotides [3]. Furthermore, analysis of the proofreading excision stage demonstrated that removal of incorporated dAMP from the primer terminus opposite an abasic site was the least favored of the four nucleotides, providing a second kinetic barrier that reinforces the A-rule at the excision level [2]. This dual-level selectivity (preferential insertion + resistance to proofreading excision) is unique to dAMP among the four dNMPs.

DNA Repair Translesion Synthesis DNA Polymerase Abasic Sites

Validated Purity Specifications: ≥99% HPLC with UV Spectral Ratio Identity Confirmation

The disodium salt of 2'-deoxyadenosine 5'-monophosphate is commercially available with HPLC purity ≥99.0% from multiple established suppliers, accompanied by stringent UV spectrophotometric identity criteria: A250/A260 ratio of 0.76–0.80 and A280/A260 ratio of 0.13–0.17 at pH 7.0 [1]. These spectral ratios are specific to the adenine chromophore in the deoxyribonucleotide context and provide orthogonal identity confirmation beyond chromatographic retention time alone. A secondary supplier specification reports A250/A260 ≈ 0.80 and A280/A260 ≈ 0.14 with A290/A260 ≈ 0.007, confirming inter-supplier consistency . The free acid form, by comparison, is typically offered at ≥98% purity (HPLC) but lacks the aqueous solubility required for direct spectrophotometric quality control at neutral pH without alkaline additives .

Quality Control Analytical Specification Procurement Grade

Evidence-Backed Application Scenarios Where 2'-Deoxyadenosine 5'-Monophosphate Sodium Salt Is the Scientifically Justified Choice


Aqueous Enzymatic Assays and Kinase Activity Screens Requiring Direct Buffer Compatibility

For any biochemical assay conducted in aqueous buffer at neutral pH—including adenylate kinase activity measurements, nucleotide phosphorylation screens, and DNA polymerase processivity assays—the disodium salt is the only functionally viable form of dAMP. The free acid requires organic co-solvent (DMSO at 66 mg/mL) or alkaline dissolution (1N NH4OH), both of which can inhibit or denature enzyme systems. The disodium salt dissolves directly and completely at 50 mg/mL in water, yielding a clear, colorless solution compatible with spectrophotometric monitoring [1]. This is particularly critical for AK7 kinetic studies, where the 28-fold KM differential between dAMP (28 µM) and AMP (1.0 µM) demands precise substrate concentration control in aqueous buffer [2].

DNA Damage and Repair Research: Translesion Synthesis and Abasic Site Bypass Studies

The preferential incorporation of dAMP opposite abasic sites (the 'A-rule') is a conserved feature of DNA polymerases from bacteria to humans [1][2]. Studies of translesion DNA synthesis, mutagenesis mechanisms, or AP site repair require dAMP specifically—dCMP, dGMP, or dTMP cannot reproduce this biologically conserved insertion preference. The sodium salt formulation ensures the dAMP substrate can be delivered in polymerase-compatible buffer without organic solvent interference, enabling faithful reconstitution of the A-rule in vitro. This is essential for research on DNA polymerase fidelity, chemotherapeutic DNA damage, and mitochondrial DNA mutagenesis [3].

Nucleotide Metabolism and Biodegradation Pathway Studies: Controlled Nucleoside Production

The distinct hydrolysis pathway of dAMP—which terminates cleanly at the nucleoside (2'-deoxyadenosine) without free base accumulation—makes it the preferred substrate for studies of selective nucleotide catabolism or for controlled enzymatic production of deoxyadenosine [1]. In contrast, dTMP and dGMP produce contaminating free bases (thymine and guanine) under identical conditions, requiring additional purification steps. For metabolic engineering, biocatalysis process development, or nucleotide pool imbalance research, dAMP sodium salt provides a predictable single-product outcome that simplifies downstream analytics and product isolation [1].

Mass Spectrometry Method Development for Nucleotide Detection and Quantification

dAMP's highest gas-phase acidity among all four dNMPs (dTMP < dGMP < dCMP < dAMP) dictates its ionization behavior under electrospray conditions [1]. For laboratories developing LC-MS/MS methods for cellular nucleotide profiling, DNA adduct analysis, or nucleotide-based biomarker discovery, dAMP sodium salt must be used as the authentic reference standard for the dAMP channel—using dGMP or dTMP as a surrogate would produce erroneous ionization efficiency calibrations. The high-purity grade (≥99% HPLC) with verified UV spectral ratios (A250/A260: 0.76–0.80; A280/A260: 0.13–0.17) provides the analytical confidence required for quantitative mass spectrometry workflows [2].

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